2-Chloropyridine

Overview

Description

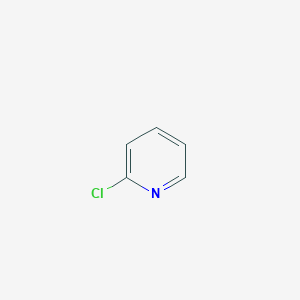

2-Chloropyridine (CAS 109-09-1) is a halogenated heterocyclic compound with the molecular formula C₅H₄ClN. It features a pyridine ring substituted with a chlorine atom at the 2-position, which significantly influences its electronic and steric properties. This compound is widely utilized as a building block in pharmaceuticals, agrochemicals, and specialty chemicals due to its versatility in nucleophilic substitution and coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloropyridine can be synthesized through several methods:

Direct Chlorination of Pyridine: Pyridine reacts with chlorine to form this compound. .

Pyridine-N-Oxides Method: Pyridine-N-oxides can be chlorinated to yield 2-chloropyridines in high yields

Chlorination of 2-Hydroxypyridine: This method involves the chlorination of 2-hydroxypyridine using phosphoryl chloride

Industrial Production Methods:

Gas Phase Light Chlorination: Pyridine and chlorine undergo light chlorination, with the reaction temperature controlled to obtain this compound and 2,6-dichloropyridine.

Catalytic Methods: Using a molecular sieve supported lanthanum silicomolybdate catalyst, this compound can be generated by one-step catalysis of chlorine and pyridine.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

2-Chloropyridine undergoes nucleophilic aromatic substitution (NAS) at the C2 and C4 positions due to the electron-withdrawing effect of the pyridine ring. The reaction mechanism typically involves:

-

Direct displacement of chlorine by nucleophiles (e.g., hydroxide, amines, or thiols).

-

Formation of mixtures of 2- and 4-substituted pyridines , necessitating chromatographic or distillation-based separation .

Key Examples:

Notable Reaction Conditions :

-

Reactions often require polar aprotic solvents (e.g., DMF) and elevated temperatures (80–120°C) .

-

Steric hindrance at the C2 position can redirect substitution to C4 .

Oxidation Reactions

This compound can be oxidized to form This compound-N-oxide , a reactive intermediate for further functionalization:

-

Oxidizing agents : Meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide .

-

Applications : N-Oxides serve as precursors for cross-coupling reactions and antimicrobial agents .

Mechanistic Insight :

The oxidation occurs at the pyridine nitrogen, generating an electron-deficient center that enhances susceptibility to electrophilic attack.

Further Chlorination and By-product Formation

Under excess chlorine or prolonged reaction conditions, this compound undergoes secondary chlorination to form 2,6-dichloropyridine :

Reaction Pathway :

Industrial Relevance :

-

This by-product is separated via fractional distillation and used in pesticide synthesis .

-

Patent data indicates yields of 44.9% for this compound and 25.1% for 2,6-dichloropyridine under optimized photochlorination conditions .

Environmental and Stability Considerations

While not a reaction per se, this compound’s environmental behavior influences its reactivity:

Scientific Research Applications

Pharmaceutical Applications

Antihistamines and Antiarrhythmics

2-Chloropyridine serves as a precursor in the synthesis of several pharmaceutical agents. For instance, it is involved in the production of antihistamines like chlorphenamine and antiarrhythmic drugs such as disopyramide. These compounds are crucial for treating allergies and cardiac conditions, respectively .

CNS Activity

Research indicates that derivatives of this compound exhibit activity in the central nervous system (CNS). For example, zopiclone, a non-benzodiazepine sedative, is synthesized from 2-amino-5-chloropyridine. This compound is utilized to treat insomnia by enhancing GABAergic activity in the brain .

Agricultural Applications

Fungicides and Insecticides

In agriculture, this compound is predominantly used to formulate fungicides and insecticides. It acts as an intermediate in the production of pyrithione-based biocides, which are effective against various plant pathogens and pests. These compounds help improve crop yields and protect against diseases .

Chemical Synthesis Applications

Cross-Coupling Reactions

One of the notable applications of this compound is in nickel-catalyzed cross-electrophile coupling reactions. This method allows for the efficient synthesis of 2-alkylated pyridines from readily available alkyl halides. The process demonstrates good functional group compatibility and has been optimized for higher yields compared to traditional methods .

Table: Summary of Cross-Coupling Yields with this compound

| Alkyl Halide | Yield (%) |

|---|---|

| Unfunctionalized Bromide | 72 |

| Ester-Functionalized Bromide | 85 |

| Boc-Protected Amine Bromide | 78 |

| Tri-Substituted Olefin Bromide | 34 |

This table summarizes yields obtained from various alkyl halides coupled with this compound under optimized conditions .

Case Studies

Case Study: Synthesis of Antihistamines

A study demonstrated the synthesis of pheniramine from phenylacetonitrile and this compound under basic conditions. The reaction yielded a significant amount of pheniramine, showcasing the utility of this compound in producing clinically relevant compounds .

Case Study: Agricultural Biocides

Another research effort focused on developing new formulations for crop protection using this compound derivatives. These formulations exhibited improved efficacy against fungal pathogens compared to existing treatments, highlighting the compound's potential in sustainable agriculture practices .

Mechanism of Action

2-Chloropyridine exerts its effects through nucleophilic substitution reactions, where the chlorine atom is displaced by nucleophiles. This reaction mechanism is crucial in the synthesis of various derivatives used in pharmaceuticals and agrochemicals .

Comparison with Similar Compounds

Key Properties :

- Synthesis : Industrial methods include chlorination of pyridine via high-temperature (290°C) or UV-light-induced reactions, achieving yields up to 80% .

- Applications: Serves as a precursor for nicotinonitrile derivatives (e.g., antiproliferative agents) , telomerase inhibitors , and intermediates in palladium-catalyzed cross-coupling reactions .

- Toxicity: Contains a DNA-damaging moiety; its metabolites may interact with hepatic S9 fractions, raising genotoxicity concerns .

Comparison with Similar Compounds

Reactivity in Cross-Coupling Reactions

2-Chloropyridine exhibits moderate reactivity in Suzuki-Miyaura couplings compared to other halogenated pyridines. The order of leaving group reactivity is -Br > -OSO₂F > -Cl , as demonstrated in competitive reactions with arylboronic acids. For example, this compound showed 51% unreacted residue under conditions where a pyrid-2-yl fluorosulfate was fully consumed .

| Compound | Leaving Group | Relative Reactivity | Reaction Completion (%) |

|---|---|---|---|

| 2-Bromopyridine | -Br | High | >95% |

| Pyrid-2-yl fluorosulfate | -OSO₂F | Moderate | 100% |

| This compound | -Cl | Low | 49% |

Market and Industrial Relevance

This compound has a robust global market, with major manufacturers in Europe, Asia, and North America . Its demand surpasses niche analogs like 2-chloro-5-fluoropyridine due to broader applications in drug synthesis (e.g., ABT-594, an α4β2 nAChR agonist) .

| Parameter | This compound | 2-Chloro-5-fluoropyridine |

|---|---|---|

| Global Production | High (multi-ton scale) | Moderate |

| Key Application | Pharmaceuticals | Agrochemicals |

| Price (USD/kg) | ~$200–300 | \sim$500–700 |

Biological Activity

2-Chloropyridine is a heterocyclic aromatic compound with significant biological activity and potential applications in medicinal chemistry. This article explores its biological effects, toxicity, mutagenicity, and metabolic pathways, supported by relevant data and case studies.

- Chemical Formula : C5H4ClN

- Molecular Weight : 115.54 g/mol

- CAS Number : 3751-48-2

Acute Toxicity

This compound exhibits acute toxicity, primarily affecting the liver. Studies have shown that the dermal LD50 (lethal dose for 50% of subjects) in rabbits is approximately 48 mg/kg , while the intraperitoneal LD50 is around 64 mg/kg . The primary gross lesions observed include central lobular necrosis and hemorrhagic necrosis of the liver .

Chronic Effects

Chronic exposure to this compound can lead to liver damage, including fatty degeneration and cirrhosis. The kidneys are less susceptible to damage compared to the liver . Skin contact can cause local irritation, and ocular exposure results in severe conjunctival inflammation .

Mutagenicity and Carcinogenic Potential

Research indicates that this compound is mutagenic under certain conditions. In a study utilizing the Salmonella typhimurium/mammalian microsome assay, it was found to be mutagenic at concentrations up to 7500 µg/plate with metabolic activation but non-mutagenic without it . Additionally, it induced gene mutations and structural chromosome aberrations in the L5178Y mouse lymphoma system, demonstrating its potential as a mutagen .

No epidemiological studies have conclusively linked this compound to cancer risk in humans; however, its structural similarity to other carcinogenic compounds warrants caution .

Metabolism

The metabolism of this compound involves its conversion into several metabolites, including this compound N-oxide. This metabolic pathway has been studied using liver homogenates, revealing that the presence of metabolic activation significantly enhances its mutagenic activity .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by its structural modifications. For instance, derivatives with different substituents on the pyridine ring exhibit varying levels of anti-inflammatory activity and other pharmacological effects . These modifications can enhance or diminish interactions with biological targets such as cyclooxygenase enzymes.

Incident Report: Explosion of this compound-N-Oxide

A notable incident involving this compound occurred on August 14, 1973, in Atsugi, Kanagawa, Japan. A chemical factory experienced an explosion during the distillation of this compound-N-oxide due to inadequate cooling and lack of understanding of material properties. This incident underscores the importance of safety measures when handling reactive chemical compounds .

Research Findings Summary

| Study Type | Findings |

|---|---|

| Acute Toxicity | LD50 values: Dermal - 48 mg/kg; Intraperitoneal - 64 mg/kg |

| Chronic Effects | Liver damage (fatty degeneration, cirrhosis); less impact on kidneys |

| Mutagenicity | Positive mutagenic response in Salmonella typhimurium with metabolic activation |

| Metabolic Pathway | Converts to metabolites like this compound N-oxide |

| Structure-Activity Relationships | Modifications can alter anti-inflammatory and other biological activities |

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and purifying 2-chloropyridine in laboratory settings?

this compound is commonly synthesized via chlorination of pyridine derivatives. A notable method involves activating N-vinyl or N-aryl amides with trifluoromethanesulfonic anhydride in the presence of this compound, followed by π-nucleophile addition and annulation . Purification typically employs distillation under reduced pressure or column chromatography. Safety protocols, including inert gas environments and fume hoods, are critical due to its toxicity (H301, H310, H330) . Characterization via GC-MS or NMR ensures purity (>99%) .

Q. Which spectroscopic and computational methods are most effective for characterizing this compound’s electronic structure?

Valence shell photoelectron spectroscopy (PES) at 20–100 eV photon energy, combined with anisotropy parameter analysis, effectively maps ionization dynamics and orbital interactions. Computational methods like ADC(3) and EOM-CCSD provide high-resolution electronic structure predictions, revealing chlorine lone-pair (σCl LP) and nitrogen σ-type (σN LP) orbital contributions . DFT studies (e.g., using GAMESS) further elucidate bonding and reactivity in cross-coupling reactions .

Q. How should researchers safely handle and store this compound to mitigate health risks?

Use PPE (gloves, goggles, respirators) to avoid inhalation (H330) or dermal contact (H310). Store in sealed containers under ambient temperatures, away from ignition sources. Spills require immediate neutralization with non-combustible absorbents (e.g., vermiculite) and disposal as hazardous waste . Chronic exposure studies are limited, necessitating adherence to OSHA guidelines for workplace controls .

Advanced Research Questions

Q. What mechanistic role does this compound play in enhancing enantioselectivity in Rh-catalyzed cyclopropanation?

this compound coordinates to axial sites of dirhodium catalysts (e.g., Rh₂(S-TPPTTL)₄), altering ligand geometry and improving asymmetric induction. Structural studies show displacement of catalyst ligands upon coordination, modulating steric environments for ortho-substituted aryl-diazoacetates. Additive effects with HFIP suppress DMAP poisoning, enabling gram-scale syntheses of 1,2-diheteroarylcyclopropanes .

Q. How do UV irradiation conditions influence the degradation pathways of this compound in aqueous systems?

Under 254 nm UV light, this compound degrades via photolytic cleavage of the C-Cl bond, forming 2-hydroxypyridine (2-HPY) as a primary intermediate. Competing pathways involve hydroxyl radical (•OH) attack, with pH and oxygen levels affecting degradation kinetics. Contradictions in product yields (e.g., 2-HPY persistence) arise from competing N-oxidation and radical scavenging effects .

Q. How can DFT calculations resolve contradictions in Fe-catalyzed cross-coupling mechanisms involving this compound?

DFT studies of Fe-catalyzed aryl-heteroaryl couplings reveal two-electron transfer pathways. For this compound, computational models highlight ligand-to-metal charge transfer (LMCT) and σ-complex stabilization, explaining discrepancies between experimental kinetics and proposed radical mechanisms . Basis-set convergence tests (e.g., cc-pVTZ) validate intermediate geometries and transition states.

Q. What experimental design considerations address contradictions in this compound’s environmental degradation studies?

Contradictions in degradation half-lives (e.g., soil vs. aquatic systems) require controlled variables:

- Matrix effects : Use isotopically labeled this compound to track bound residues.

- Analytical methods : LC-MS/MS with collision-induced dissociation (CID) distinguishes degradation products from artifacts .

- Microbial activity : Sterilized vs. non-sterilized soil controls isolate biotic/abiotic contributions .

Q. How does proton-coupled electron transfer (PCET) involving this compound affect redox reactions in non-polar solvents?

In 1,2-dichloroethane, this compound acts as a base in PCET with diphenylketyl radicals, forming hydrogen-bonded complexes that transfer electrons to acceptors like TCB. Kinetic isotope effects (KIE ≈ 3.2) and Eyring analysis confirm concurrent proton/electron transfer, with rate constants approaching 1.5 × 10⁹ M⁻¹s⁻¹ under diffusion control .

Q. Methodological Notes

- Data Contradictions : Always cross-validate degradation studies using multiple analytical techniques (e.g., GC, LC-MS) and environmental matrices .

- Catalytic Studies : Combine crystallography (e.g., Rh₂ complexes) with kinetic profiling to disentangle additive effects .

- Computational Workflows : Use hybrid functionals (B3LYP) and solvation models (SMD) for accurate DFT predictions in cross-coupling systems .

Properties

IUPAC Name |

2-chloropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN/c6-5-3-1-2-4-7-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKDGRDCXVWSXDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN | |

| Record name | 2-CHLOROPYRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2923 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8024810 | |

| Record name | 2-Chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-chloropyridine appears as a colorless oily liquid. Toxic by ingestion and/or skin absorption. Used to make other chemicals., Liquid, A colorless oily liquid; [CAMEO] | |

| Record name | 2-CHLOROPYRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2923 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pyridine, 2-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Chloropyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2478 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

170 °C | |

| Record name | 2-Chloropyridine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8442 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

68 °C (154 °F) - closed cup | |

| Record name | 2-Chloropyridine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8442 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 2.00X10+4 mg/L t 25 °C, Slightly soluble in water, Soluble in alcohol, ether | |

| Record name | 2-Chloropyridine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8442 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.205 g/cu cm at 15 °C | |

| Record name | 2-Chloropyridine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8442 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

2.18 [mmHg], 2.18 mm Hg at 25 °C | |

| Record name | 2-Chloropyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2478 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Chloropyridine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8442 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Oil, Oily liquid | |

CAS No. |

109-09-1, 68412-40-8 | |

| Record name | 2-CHLOROPYRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2923 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Chloropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109-09-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloropyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109091 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, chloro derivs. | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068412408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-CHLOROPYRIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4649 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 2-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.316 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLOROPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8HMD45AYEJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Chloropyridine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8442 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.